![molecular formula C12H21ClN2O2 B2475085 N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide CAS No. 2411184-05-7](/img/structure/B2475085.png)
N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide is a synthetic compound that is commonly used in scientific research. It is a type of piperidine derivative that has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase C, which is involved in a range of cellular processes including cell proliferation and differentiation. Additionally, it has been shown to activate the ERK1/2 pathway, which is involved in the regulation of gene expression and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and regulate calcium signaling. Additionally, it has been shown to have anti-inflammatory effects, and to modulate the immune response.
実験室実験の利点と制限
One advantage of using N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide in lab experiments is its ability to modulate cellular signaling pathways, which allows researchers to study the effects of these pathways on various biological processes. Additionally, it has been shown to have a range of effects on cellular processes, making it a useful tool for studying a variety of biological systems. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
将来の方向性
There are several future directions for research involving N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide. One area of interest is the role of this compound in regulating calcium signaling, and its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other cellular signaling pathways that it may modulate. Finally, there is a need for more studies on the safety and toxicity of this compound, in order to determine its potential use as a therapeutic agent.
合成法
The synthesis of N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide involves the reaction of 2-chloropropanoyl chloride with (2S,3R)-2-Tert-butyl-6-oxopiperidine-3-carboxylic acid. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using standard techniques such as column chromatography.
科学的研究の応用
N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide has been used extensively in scientific research as a tool to study various biological processes. It has been shown to have a range of effects on cellular signaling pathways, including the inhibition of protein kinase C and the activation of the ERK1/2 pathway. Additionally, it has been used to study the role of calcium signaling in cellular processes such as apoptosis and autophagy.
特性
IUPAC Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-7(13)11(17)14-8-5-6-9(16)15-10(8)12(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7?,8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCFDULUCOEIN-JDOFKEMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)NC1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CCC(=O)N[C@H]1C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)
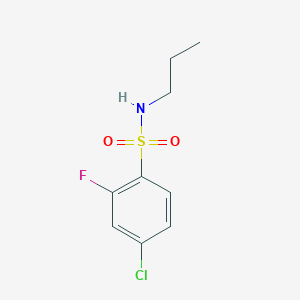
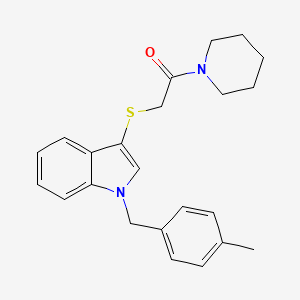
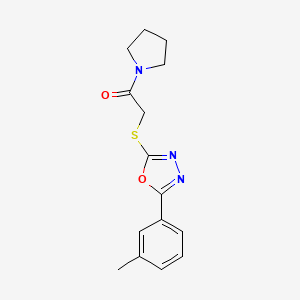
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)
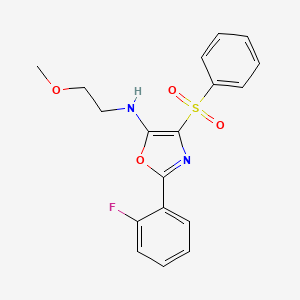
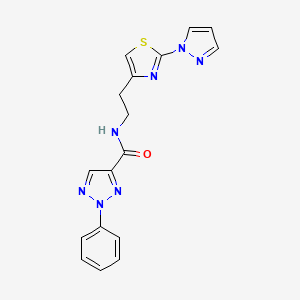
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)
![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)

